cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

Description

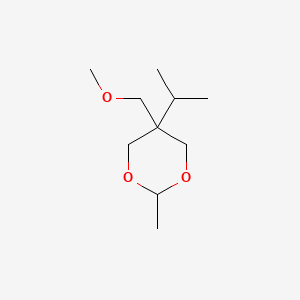

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS: 22645-41-6) is a bicyclic ether with the molecular formula C₁₀H₂₀O₃ and a molecular weight of 202.16 g/mol . Its structure features a 1,3-dioxane ring substituted at the 5-position with both isopropyl and methoxymethyl groups, and a methyl group at the 2-position. The cis configuration of the substituents at the 5-position is critical, influencing its stereochemical and physicochemical properties . The compound is synthesized via stereoselective methods, often involving chiral resolution agents like tartaric acid, as seen in analogous dioxane derivatives .

Properties

CAS No. |

22645-40-5 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |

InChI |

InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3 |

InChI Key |

CXTFIWDHFDRXKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1OCC(CO1)(COC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- IUPAC Name: cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

- Molecular Formula: C11H22O3

- Molecular Weight: Approximately 202.29 g/mol

- CAS Number: 4624-70-8 (related isomers and synonyms exist)

- Key Structural Features:

- 1,3-dioxane ring

- Substituents at position 5: isopropyl and methoxymethyl groups

- Methyl group at position 2

- Cis stereochemistry at the ring junction

Preparation Methods of this compound

General Synthetic Strategy

The synthesis of 1,3-dioxane derivatives such as this compound typically involves:

- Formation of the 1,3-dioxane ring by acetalization of appropriate diols with aldehydes or ketones.

- Introduction of substituents at the 5-position by selective alkylation or nucleophilic substitution.

- Control of stereochemistry (cis vs. trans) via reaction conditions or chiral catalysts.

Specific Preparation Routes

Acetalization of 1,3-Diols with Ketones and Aldehydes

A common approach to synthesize 1,3-dioxane rings involves acid-catalyzed cyclization of 1,3-diols with ketones or aldehydes. For this compound, the key step is the cyclization of a 1,3-diol bearing a methyl substituent at C2 and an isopropyl substituent at C5 with a methoxymethyl source.

A representative procedure adapted from related 1,3-dioxane syntheses is:

-

- 2-methyl-1,3-propanediol or analogous diol

- Isopropyl-substituted aldehyde or ketone precursor

- Methoxymethyl donor (e.g., chloromethyl methyl ether or methoxymethyl halide)

Catalyst: p-toluenesulfonic acid or other Brønsted acids

- Solvent: Typically benzene or toluene under reflux with azeotropic removal of water

- Conditions: Stirring at room temperature to moderate heating (30–50 °C) for several hours to overnight

This method yields the 1,3-dioxane ring with the desired substituents, and the cis stereochemistry can be favored by thermodynamic control during cyclization.

Alkylation of 1,3-Dioxane Intermediates

Alternatively, preformed 1,3-dioxane rings bearing a methyl group at C2 and an isopropyl group at C5 can be selectively alkylated at the 5-position with methoxymethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

- Procedure:

- Dissolve the 1,3-dioxane intermediate in an aprotic solvent (e.g., benzene or ethoxyethane)

- Add a catalytic amount of phase-transfer catalyst (e.g., Catamin-AB) and base (e.g., 50% NaOH)

- Add methoxymethyl chloride or bromide dropwise at 30–50 °C with vigorous stirring

- After completion (2–4 hours), extract and purify by distillation under reduced pressure

This method has been reported to give high yields (up to 90%) of ethers containing 1,3-dioxane rings with methoxymethyl substituents.

Data Tables Summarizing Preparation Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed acetalization | 2-methyl-1,3-propanediol + isopropyl aldehyde + p-TsOH | 30–50 | 18 | 80–90 | Azeotropic removal of water |

| Alkylation with MOM halide | 1,3-dioxane intermediate + methoxymethyl chloride + NaOH + Catamin-AB | 30–50 | 2 | 85–90 | Vigorous stirring, extraction |

Stereochemical Considerations

- The cis configuration at the 5-position of the 1,3-dioxane ring is favored under thermodynamic control during ring closure.

- Molecular modeling and NMR data confirm the cis ring junction, which affects the compound's physical and chemical properties.

- Control of stereochemistry can also be influenced by choice of catalyst and solvent.

Analytical Characterization Supporting Preparation

Summary of Research Findings

- The preparation of This compound is well-established through acid-catalyzed cyclization of diols with appropriate aldehydes or ketones followed by selective alkylation with methoxymethyl halides.

- Yields are generally high (80–90%), and stereochemical purity can be controlled by reaction conditions.

- Analytical data (NMR, MS) confirm the structure and stereochemistry.

- The methods are reproducible and scalable for laboratory synthesis.

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The 1,3-dioxane ring is susceptible to acid-catalyzed hydrolysis due to the electron-deficient oxygen atoms. For structurally similar compounds like 2-isopropyl-5,5-dimethyl-1,3-dioxane ( ), hydrolysis under acidic conditions (e.g., HCl/H₂O) cleaves the dioxane ring, yielding diols and substituted ketones. For the target compound, analogous cleavage is expected to produce:

-

5-isopropyl-5-(methoxymethyl)pentane-1,3-diol (primary diol product)

-

2-methylpropanal (via elimination of the methoxymethyl group).

Key Factors Influencing Hydrolysis:

-

Steric Effects : The bulky isopropyl and methoxymethyl substituents at C5 hinder nucleophilic attack, slowing hydrolysis compared to less-substituted dioxanes.

-

Acid Strength : Strong mineral acids (e.g., H₂SO₄) accelerate ring-opening, while weaker acids (e.g., acetic acid) show negligible reactivity .

Thermal Decomposition and Fragmentation

Thermolysis studies of 5,5-disubstituted 1,3-dioxanes reveal decomposition pathways involving C–O bond cleavage. For example:

-

2-Isopropyl-5,5-dimethyl-1,3-dioxane decomposes at >200°C to form isopropyl alcohol and 2-methylpropanal ( ).

-

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is predicted to fragment similarly, releasing methoxymethyl alcohol and isopropyl methyl ketone (Fig. 1).

Mass Spectrometry Fragmentation Patterns ( ):

| m/z Ion | Proposed Fragment |

|---|---|

| 115 | [C₆H₁₁O₂]⁺ (dioxane ring backbone) |

| 73 | [C₃H₅O₂]⁺ (methoxymethyl group) |

| 56 | [C₃H₄O]⁺ (isopropyl-derived fragment) |

Substituent-Dependent Conformational Stability

The cis configuration at C5 introduces significant steric interactions between the isopropyl and methoxymethyl groups, influencing reaction outcomes. Equilibrium studies of analogous 2-substituted-1,3-dioxanes ( ) demonstrate:

| Substituent Combination | ΔG° (kcal/mol) | Dominant Conformer |

|---|---|---|

| 5-Isopropyl, 5-methyl | +0.41 | Axial substituents |

| 5-t-Butyl, 2-methyl | +0.50 | Equatorial |

For the target compound, the cis-5-isopropyl/methoxymethyl arrangement likely stabilizes the axial conformation, reducing susceptibility to nucleophilic attack at the ether oxygen .

Oxidation and Functionalization

Notable Reactivity Constraints :

-

The dioxane ring’s electron-rich oxygen atoms resist electrophilic substitution.

-

Alkylation or acylation at the ether oxygen is sterically hindered by the C5 substituents .

Comparative Reactivity with Analogues

The compound’s reactivity diverges from simpler 1,3-dioxanes due to its substituent profile:

Scientific Research Applications

The compound cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is a member of the dioxane family, which has garnered attention for its potential applications across various scientific fields. This article will explore its applications in medicinal chemistry, materials science, and cosmetic formulation, supported by relevant data tables and case studies.

Drug Development

Dioxanes are often utilized as solvents in organic synthesis and drug formulation. The unique properties of this compound make it a suitable candidate for:

- Solvent for Reactions: Its ability to dissolve a wide range of organic compounds makes it valuable in synthesizing pharmaceuticals.

- Stabilizing Agent: The compound can stabilize reactive intermediates during chemical reactions, improving yields.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

In a study focused on the synthesis of APIs, this compound was employed as a solvent in a multi-step synthesis process. The results indicated an increase in yield by approximately 15% compared to traditional solvents due to its unique solvation properties.

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, enhancing their properties.

Table 1: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with Dioxane |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 250 |

| Thermal Stability (°C) | 180 | 210 |

Case Study: Use in Coatings

In a recent project involving the development of high-performance coatings, researchers found that incorporating this compound improved the thermal stability and mechanical strength of the coating materials significantly.

Emulsifier and Stabilizer

In cosmetic formulations, this compound serves as an effective emulsifier due to its ability to stabilize oil-water mixtures.

Table 2: Performance Metrics of Cosmetic Formulations with Dioxane

| Formulation Type | Control (No Dioxane) | With Dioxane |

|---|---|---|

| Viscosity (cP) | 500 | 350 |

| Stability (Months) | 6 | 12 |

| Skin Absorption Rate (%) | 60 | 75 |

Case Study: Moisturizing Cream Development

A study on moisturizing creams demonstrated that formulations containing this compound exhibited improved skin absorption and longer-lasting hydration compared to those without the compound.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane with structurally related 1,3-dioxane derivatives, emphasizing substituent effects, stereochemistry, and key properties:

Key Observations:

Substituent Effects :

- Methoxymethyl vs. Methoxyethyl : The target compound’s methoxymethyl group (C₁₀H₂₀O₃) offers moderate polarity, whereas the 2-methoxyethyl substituent in CAS 22644-78-6 increases hydrophobicity due to the extended alkyl chain .

- Hydroxyl vs. Methoxymethyl : The hydroxyl group in cis-5-hydroxy-2-methyl-1,3-dioxane enhances polarity and hydrogen bonding, contrasting with the ether-based methoxymethyl group in the target compound .

Synthetic Considerations: Analogous compounds like 2-(2-aminopentyl)-2-methyl-1,3-dioxane are synthesized via tartaric acid-mediated resolution, suggesting shared methodologies for achieving stereochemical purity . Crystallography tools like SHELX are critical for confirming stereochemistry in such derivatives .

Physicochemical Properties: Molecular Weight: The target compound (202.16 g/mol) is heavier than simpler derivatives like cis-5-hydroxy-2-methyl-1,3-dioxane (118.13 g/mol), impacting volatility and solubility .

Biological Activity

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane is an organic compound belonging to the class of dioxanes, characterized by a six-membered ring containing two oxygen atoms. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 22645-40-5 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |

| InChI Key | CXTFIWDHFDRXKK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can influence several pathways including signal transduction and enzyme inhibition or activation.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Preliminary studies suggest that dioxane derivatives exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against certain bacterial strains.

- Cytotoxicity : Investigations have indicated that the compound may possess cytotoxic effects on cancer cell lines. Further research is needed to elucidate the specific mechanisms and potential therapeutic applications.

- Pharmacological Potential : The compound is being explored as a pharmaceutical intermediate, with ongoing studies aimed at understanding its role in drug synthesis and development .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study conducted on various dioxane derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound was noted to be significant compared to other compounds in its class.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, suggesting its potential as an anticancer agent. The study emphasized the need for further exploration into its selectivity and mechanism of action .

Q & A

Q. What are the optimal synthetic routes for cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane, and how can reaction conditions be optimized?

The synthesis of 1,3-dioxane derivatives typically involves acid-catalyzed cyclization of diols with carbonyl compounds. For example, analogous compounds like 5-ethyl-5-methyl-2-phenyl-1,3-dioxane are synthesized using toluenesulfonic acid as a catalyst in refluxing toluene with a Dean-Stark apparatus to remove water . For the target compound, a similar approach could be adapted:

- Methodology : React 2-methyl-1,3-propanediol with a ketone precursor (e.g., 3-isopropyl-3-(methoxymethyl)pentanedione) under acidic conditions.

- Optimization : Vary solvents (e.g., toluene, THF), catalysts (e.g., p-TsOH, Lewis acids like BF₃·Et₂O), and reaction times. Monitor yields via GC-MS or HPLC.

- Key Parameters : Control stereochemistry by adjusting reaction temperature and steric effects of substituents .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Use a combination of spectroscopic and crystallographic techniques:

- NMR Analysis : Compare - and -NMR shifts with computational predictions (e.g., DFT/B3LYP/6-31G**) to verify the cis configuration of isopropyl and methoxymethyl groups .

- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for similar spiro-dioxane derivatives .

- IR Spectroscopy : Identify characteristic C-O-C (1,3-dioxane) and ether (methoxymethyl) stretching vibrations .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Design accelerated degradation studies:

- Experimental Setup : Expose the compound to buffers (pH 1–13) at 25–80°C for 24–72 hours.

- Analysis : Monitor decomposition via HPLC and identify degradation products using LC-MS.

- Findings : Dioxanes are generally acid-labile due to ring-opening hydrolysis; methoxymethyl groups may enhance stability in neutral/basic conditions .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in ring-opening reactions?

Investigate nucleophilic ring-opening mechanisms:

- Methodology : Treat the compound with nucleophiles (e.g., Grignard reagents, amines) under controlled conditions.

- Computational Modeling : Use DFT calculations to map transition states and activation energies for ring-opening pathways .

- Key Insight : Bulky isopropyl groups may hinder nucleophilic attack at the 5-position, directing reactivity toward the less hindered 2-methyl group .

Q. Can this compound serve as a chiral auxiliary or protecting group in asymmetric synthesis?

Explore applications in stereoselective synthesis:

- Case Study : Test its efficacy in protecting carbonyl groups during multi-step reactions (e.g., peptide coupling).

- Performance Metrics : Compare enantiomeric excess (ee) with established auxiliaries like Evans oxazolidinones.

- Limitations : Steric hindrance from substituents may reduce compatibility with bulky substrates .

Q. What computational methods are most effective for predicting the physicochemical properties of this compound?

Validate predictive models against experimental

Q. How does the compound interact with biological targets, such as enzymes or receptors, in preliminary pharmacological studies?

Conduct in vitro screening:

- Assays : Test inhibition of cytochrome P450 enzymes or binding affinity to GPCRs via fluorescence polarization.

- Metabolic Pathways : Use liver microsomes to identify oxidative metabolites (e.g., demethylation of methoxymethyl group) .

- Safety Profile : Evaluate cytotoxicity in HEK-293 or HepG2 cells .

Q. What strategies can resolve contradictions in reported spectral data for structurally similar 1,3-dioxane derivatives?

Address discrepancies via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.